2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide
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Overview
Description
2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and benzamide group can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine: This compound shares the pyrazole ring and bromine atom but differs in the presence of a chloropyridine group.
3,5-Dimethylpyrazole: A simpler compound that lacks the benzamide group and bromine atom.
Uniqueness
2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C14H14BrN3O2 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-9-7-10(2)18(17-9)13(19)8-16-14(20)11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3,(H,16,20) |
InChI Key |
JJEJHGLFMVLEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
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